Biotin

描述

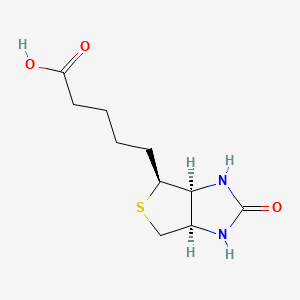

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Biotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/, HIGHLY SOL IN WATER /SODIUM SALT/, Insol in naphtha, Slightly sol in chloroform and ether, Biotin is slightly soluble in water and alcohol (its salts are quite soluble)., 0.22 mg/mL at 25 °C | |

| Record name | SID47193878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Biotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Biotin, which is to be not less than 97.5% and more than 100.5% by assay, may contain < 3 ppm arsenic and < 10 ppm heavy metals (as Pb) ..., One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb). | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long, thin needles from water, Colorless, crystalline | |

CAS No. |

58-85-5, 56846-45-8 | |

| Record name | Biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Biotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056846458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SO6U10H04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C (decomposes), CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/, Melting point = 231-233 °C for 99% pure (+)-biotin, 232 °C | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Biotin: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding biotin, also known as vitamin B7 or vitamin H, is a compelling narrative of early 20th-century biochemistry, marked by observations of a peculiar dietary ailment and culminating in the elucidation of a vital coenzyme's intricate structure and function. This technical guide provides a comprehensive overview of the historical milestones in this compound discovery, with a focus on the experimental methodologies and quantitative data that underpinned this critical area of nutritional science. For researchers and professionals in drug development, this historical context offers insights into the foundational principles of vitamin research and the evolution of biochemical investigation.

The Phenomenon of "Egg-White Injury"

The story of this compound begins not with its discovery, but with the observation of a mysterious illness. In 1916, W.G. Bateman noted that animals fed a diet high in raw egg whites developed toxic symptoms.[1] This condition, later termed "egg-white injury," was characterized by severe dermatitis, hair loss, and loss of muscular coordination.[1] These early observations laid the groundwork for decades of research into the nutritional components of food.

Experimental Protocol: Induction of Egg-White Injury in Rats (Boas, 1927)

One of the earliest systematic investigations into egg-white injury was conducted by Margaret Boas in 1927. The following protocol is a reconstruction of the methodology described in her seminal paper, "The Effect of Desiccation upon the Nutritive Properties of Egg-white."

Objective: To induce and study the symptoms of egg-white injury in a controlled laboratory setting.

Animal Model: Young, growing rats.

Dietary Composition: The basal diet was designed to be complete in all known nutrients except for the protein source, which was exclusively dried egg-white.

| Component | Quantity |

| Dried Egg-White | 20% |

| Sucrose | 62.4% |

| Corn Oil | 10.0% |

| Salt Mixture | 4.0% |

| Cod Liver Oil | 2 drops daily |

| Yeast Extract (as a source of other B vitamins) | Variable |

Procedure:

-

Preparation of Dried Egg-White: Fresh egg whites were desiccated to create a stable, dry powder for inclusion in the rat chow.

-

Diet Formulation: The components of the diet were thoroughly mixed to ensure homogeneity.

-

Feeding Regimen: Young rats were exclusively fed this diet and provided with water ad libitum.

-

Observation: The rats were monitored daily for the development of characteristic symptoms, including dermatitis, alopecia (hair loss), and neuromuscular dysfunction.

This experimental model consistently produced the characteristic signs of egg-white injury, providing a reliable system for testing the curative properties of various food fractions.

The Independent Discovery and Isolation of a Curative Factor

In the 1930s, several independent research groups were on the trail of the protective factor against egg-white injury, each giving it a different name.

-

"Vitamin H" (1939): Paul György, a Hungarian-American biochemist, was investigating the factor that could cure the skin and hair-related symptoms of egg-white injury. He named this curative substance "Vitamin H," derived from the German words Haar (hair) and Haut (skin).[2] He successfully isolated this factor from liver.[2]

-

"Coenzyme R": Another group of scientists identified a substance essential for the growth of the bacterium Rhizobium trifolii and named it "coenzyme R."

-

"this compound" (1936): In a landmark achievement, Fritz Kögl and Benno Tönnis in Germany isolated a crystalline substance from a staggering quantity of egg yolks that was a potent growth factor for yeast.[3] They named it "this compound," from the Greek word "biotos," meaning "life."[3]

It was later confirmed in 1940 that Vitamin H, coenzyme R, and this compound were, in fact, the same chemical entity.[4]

Experimental Protocol: Isolation of Crystalline this compound from Egg Yolk (Kögl and Tönnis, 1936)

The following is a generalized reconstruction of the arduous process Kögl and Tönnis undertook to first isolate this compound. The original 1936 publication in Hoppe-Seyler's Zeitschrift für physiologische Chemie provides the definitive, detailed account.

Objective: To isolate the yeast growth-promoting factor from egg yolk in a crystalline form.

Starting Material: 250 kg of dried egg yolk.

General Workflow:

Key Steps (Reconstructed):

-

Initial Extraction: The vast quantity of dried egg yolk was subjected to multiple rounds of solvent extraction to separate the lipid-soluble components from the water-soluble fraction believed to contain the growth factor.

-

Purification: The crude extract underwent a series of purification steps, likely including adsorption chromatography, to selectively isolate the active compound.

-

Crystallization: Through meticulous fractional precipitation and crystallization techniques, Kögl and Tönnis were able to obtain a small quantity of pure, crystalline this compound.

Quantitative Data: While the exact yield from the 1936 experiment is not readily available in modern databases, the process was known to be incredibly inefficient, requiring an immense amount of starting material to produce mere milligrams of the final product. Later methods improved upon this initial breakthrough.

Elucidation of Structure and First Chemical Synthesis

The isolation of crystalline this compound paved the way for its structural characterization. Through a series of chemical degradation studies, Vincent du Vigneaud and his colleagues at Cornell University successfully determined the chemical structure of this compound in 1942.[5] This was a significant achievement, revealing a complex bicyclic structure containing a ureido ring fused to a tetrahydrothiophene ring with a valeric acid side chain.

Experimental Protocol: First Total Synthesis of this compound (Harris and Folkers, 1942)

Confirmation of du Vigneaud's proposed structure came swiftly with the first total chemical synthesis of this compound by Harris and Folkers at the Merck laboratories in 1942.[5] This multi-step synthesis was a landmark in organic chemistry and solidified the understanding of this compound's molecular architecture. While the full, detailed protocol is extensive, a high-level overview of the synthetic strategy is presented below.

Objective: To achieve the total chemical synthesis of this compound, confirming its proposed structure.

General Synthetic Strategy: The synthesis involved the construction of the two fused rings and the stereospecific introduction of the three chiral centers. The valeric acid side chain was then appended to complete the molecule. The exact starting materials and reagents were products of their time and reflect the state of organic synthesis in the early 1940s.

The Biochemical Role of this compound: A Coenzyme for Carboxylation

With the structure of this compound established, the next crucial step was to understand its biological function. The link between this compound and carboxylation reactions was a pivotal discovery. It was found that this compound acts as a covalently bound coenzyme for a class of enzymes known as carboxylases.[5] These enzymes are essential for a variety of metabolic processes, including:

-

Fatty acid synthesis: Acetyl-CoA carboxylase, a this compound-dependent enzyme, catalyzes the first committed step in the synthesis of fatty acids.

-

Gluconeogenesis: Pyruvate carboxylase, another this compound-dependent enzyme, plays a critical role in the synthesis of glucose from non-carbohydrate precursors.

-

Amino acid metabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several amino acids.

Mechanism of this compound-Dependent Carboxylation

The function of this compound as a coenzyme involves a two-step reaction mechanism:

-

Carboxylation of this compound: The this compound molecule, covalently attached to its apoenzyme via a lysine residue, is first carboxylated in an ATP-dependent reaction. The carboxyl group is attached to one of the nitrogen atoms of the ureido ring.

-

Transfer of the Carboxyl Group: The "activated" carboxyl group is then transferred from carboxythis compound to the substrate molecule.

The Avidin-Biotin Interaction: A Powerful Tool in Biotechnology

The initial observation of "egg-white injury" was eventually explained by the discovery of a protein in raw egg whites called avidin . Avidin has an exceptionally high affinity for this compound, forming one of the strongest non-covalent bonds known in nature. This tight binding prevents the absorption of this compound from the diet, leading to the observed deficiency symptoms. The interaction is so strong that it has become a cornerstone of modern biotechnology, widely used in a variety of applications, including immunoassays, affinity chromatography, and targeted drug delivery.

Quantitative Data: Avidin-Biotin Binding Affinity

| Parameter | Value |

| Association Constant (Ka) | ~1015 M-1 |

| Dissociation Constant (Kd) | ~10-15 M |

This extremely low dissociation constant signifies an incredibly stable complex, making the avidin-biotin system an invaluable tool for molecular biology and diagnostics.

Conclusion

The history of this compound discovery is a testament to the power of observation, meticulous experimentation, and the convergence of independent lines of scientific inquiry. From the initial puzzle of "egg-white injury" to the elucidation of its vital role as a coenzyme, the story of this compound has not only expanded our understanding of nutrition but has also provided the scientific community with an indispensable tool in the form of the avidin-biotin interaction. For today's researchers, this history serves as a powerful reminder of the fundamental biochemical principles that continue to drive innovation in drug development and the life sciences.

References

- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 2. In Vitro Biochemical Assays using this compound Labels to Study Protein-Nucleic Acid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-binding protein from chicken egg yolk. Assay and relationship to egg-white avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2374212A - Process of extracting this compound - Google Patents [patents.google.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Biotin as an Enzymatic Cofactor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Biotin

This compound, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that serves as an essential cofactor for a specific class of enzymes called carboxylases.[1][2] Its chemical structure consists of a ureido ring fused with a tetrahydrothiophene ring, which has a valeric acid side chain.[1][3] This valeric acid chain forms a covalent amide bond with a specific lysine residue within the active site of its target apoenzyme, a process known as biotinylation.[3][4] This covalent attachment is critical for the biological activity of these enzymes.[5] this compound's primary role is to act as a carrier of activated carbon dioxide, facilitating carboxylation reactions that are crucial for various metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][6][7] In humans, there are five known this compound-dependent carboxylases.[2][5][8]

The this compound Cycle: Activation and Recycling

For this compound to function as a cofactor, it must be covalently attached to its respective apo-carboxylases (the inactive protein form of the enzyme). This process is part of a metabolic pathway known as the this compound cycle, which ensures the availability and recycling of this vital cofactor.

The key enzymes governing this cycle are:

-

Holocarboxylase Synthetase (HCS): Also known as this compound-protein ligase, HCS catalyzes the ATP-dependent covalent attachment of free this compound to a specific lysine residue on the apo-carboxylase, forming the active holo-carboxylase.[5][9][10] This biotinylation step is essential for activating the carboxylase enzymes.[10]

-

Biotinidase: When holocarboxylases undergo proteolytic degradation, they release biocytin (this compound linked to a lysine residue) or biotinyl-peptides.[9][11] Biotinidase is the enzyme responsible for cleaving the amide bond in biocytin, releasing free this compound that can be reused by HCS.[9][11][12]

This cycle ensures that this compound obtained from dietary sources or from protein turnover is efficiently utilized and recycled within the cell.[9][13]

Core Mechanism of this compound-Dependent Carboxylation

This compound-dependent carboxylases catalyze carboxylation reactions through a conserved, two-step mechanism that occurs at two distinct active sites or domains within the enzyme complex.[8][14]

-

First Half-Reaction (this compound Carboxylation): This step takes place in the this compound Carboxylase (BC) domain. The ureido ring of the this compound cofactor is carboxylated at the N1' atom.[8] This reaction is dependent on MgATP and uses bicarbonate (HCO₃⁻) as the carbon dioxide donor.[8][15] The reaction proceeds through a carboxyphosphate intermediate.[4]

-

Second Half-Reaction (Carboxyl Transfer): The carboxythis compound, tethered to the this compound Carboxyl Carrier Protein (BCCP) domain, translocates to the Carboxyltransferase (CT) domain.[8][14] Here, the activated carboxyl group is transferred from carboxythis compound to the specific acceptor substrate (e.g., pyruvate, acetyl-CoA), forming the carboxylated product.[8][14]

The BCCP acts as a "swinging arm," shuttling the this compound cofactor between the BC and CT active sites, which can be located on the same or different polypeptide chains depending on the enzyme's structure.[8][14]

Key Mammalian this compound-Dependent Carboxylases

In mammals, five essential carboxylases rely on this compound as a cofactor to perform their functions in central metabolism.[2][5][16] Deficiencies in the activities of these enzymes are linked to serious metabolic diseases.[6]

| Enzyme | Subcellular Location | Metabolic Pathway | Reaction Catalyzed |

| Acetyl-CoA Carboxylase 1 (ACC1) | Cytosol | Fatty Acid Synthesis | Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi |

| Acetyl-CoA Carboxylase 2 (ACC2) | Outer Mitochondrial Membrane | Fatty Acid Oxidation (Regulation) | Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi |

| Pyruvate Carboxylase (PC) | Mitochondria | Gluconeogenesis, Anaplerosis | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi |

| Propionyl-CoA Carboxylase (PCC) | Mitochondria | Amino Acid & Odd-Chain Fatty Acid Catabolism | Propionyl-CoA + HCO₃⁻ + ATP → D-Methylmalonyl-CoA + ADP + Pi |

| Methylcrotonyl-CoA Carboxylase (MCC) | Mitochondria | Leucine Catabolism | 3-Methylcrotonyl-CoA + HCO₃⁻ + ATP → 3-Methylglutaconyl-CoA + ADP + Pi |

| Table 1: Summary of mammalian this compound-dependent carboxylases and their core functions.[6][7][16][17] |

Quantitative Data: Kinetic Parameters of Carboxylases

The kinetic parameters of these enzymes are crucial for understanding their efficiency and regulation, providing valuable data for drug development and metabolic modeling. The values can vary based on the organism and experimental conditions.

| Enzyme | Substrate | Km (mM) | Vmax (min⁻¹) | Organism/Source |

| Pyruvate Carboxylase | Pyruvate | 0.28 ± 0.03 | 24.4 ± 0.74 | Bacillus thermodenitrificans |

| ATP | 1.01 ± 0.09 | 51.9 ± 3.2 | Bacillus thermodenitrificans | |

| Bicarbonate | 22.1 ± 1.9 | 29.0 ± 0.9 | Bacillus thermodenitrificans | |

| This compound | 23.2 ± 1.4 | 28.3 ± 0.6 | Bacillus thermodenitrificans | |

| BCCP | 0.039 ± 0.003 | 60.6 ± 1.7 | Bacillus thermodenitrificans | |

| Table 2: Kinetic parameters for Pyruvate Carboxylase from Bacillus thermodenitrificans. Note: Data for human enzymes can be challenging to obtain due to purification difficulties.[18][19] This bacterial homolog provides a well-studied model.[19] |

Experimental Protocols

Protocol: Coupled Spectrophotometric Assay for Pyruvate Carboxylase Activity

This protocol measures the activity of Pyruvate Carboxylase (PC) by coupling the production of oxaloacetate to its reduction by malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

Materials:

-

Purified Pyruvate Carboxylase

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0)

-

Substrates: Sodium Pyruvate, ATP, Sodium Bicarbonate (NaHCO₃)

-

Cofactors/Reagents: MgCl₂, KCl, Acetyl-CoA (as an allosteric activator)

-

Coupling Enzyme: Malate Dehydrogenase (MDH)

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

100 mM Tris-HCl (pH 8.0)

-

5 mM MgCl₂

-

100 mM KCl

-

0.1 mM Acetyl-CoA

-

0.15 mM NADH

-

5-10 units of Malate Dehydrogenase

-

10 mM Pyruvate

-

100 mM NaHCO₃

-

-

Incubate the mixture for 5 minutes at 30°C to reach thermal equilibrium.

-

Initiate the reaction by adding a known amount of purified Pyruvate Carboxylase enzyme to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is directly proportional to the PC activity.

-

Perform control experiments by omitting key substrates (e.g., pyruvate, ATP) to ensure the observed activity is PC-dependent.[19]

Protocol: In Vitro Protein Biotinylation and Affinity Purification

This protocol describes the labeling of a purified protein with an amine-reactive this compound reagent (NHS-Biotin) and its subsequent purification using streptavidin-agarose resin.

Part A: Protein Biotinylation

Materials:

-

Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided.[20]

-

NHS-Biotin (or a water-soluble variant like Sulfo-NHS-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO.[20]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[20]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-Biotin. Incubate for 15 minutes.[20]

-

Cleanup: Remove excess, unreacted this compound reagent by dialysis against PBS or by using a desalting column. This step is critical to prevent free this compound from saturating the affinity resin.[20]

Part B: Affinity Purification

Materials:

-

Biotinylated protein sample from Part A

-

Streptavidin-agarose resin (or magnetic beads)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, or PBS containing 2-5 mM free this compound for competitive elution)

Procedure:

-

Resin Preparation: Wash the streptavidin resin 2-3 times with Wash Buffer to remove any preservatives and equilibrate the beads.

-

Binding: Add the biotinylated protein sample to the washed resin. Incubate for 1 hour at room temperature (or 4°C overnight) with gentle end-over-end mixing to allow the biotinylated protein to bind to the streptavidin.[21][22]

-

Washing: Pellet the resin by centrifugation (or using a magnetic rack) and discard the supernatant. Wash the resin 3-5 times with Wash Buffer to remove non-specifically bound proteins.[22]

-

Elution: Add Elution Buffer to the resin.

-

Denaturing Elution: For harsh elution, use a buffer like 8 M Guanidine-HCl. This is effective but will denature the protein.

-

Competitive Elution: For gentle elution, use a buffer containing a high concentration of free this compound. This may require longer incubation times.

-

-

Incubate for 15-30 minutes, then centrifuge and collect the supernatant containing the purified biotinylated protein. Repeat the elution step for maximal recovery.[21]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enzymes of this compound dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Structure and function of this compound-dependent carboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Structure and function of this compound-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Figure 1. [The this compound cycle]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. The Function of this compound [chem.uwec.edu]

- 13. KEGG PATHWAY: this compound metabolism - Nitrosospira multiformis [kegg.jp]

- 14. The role of this compound and oxamate in the carboxyl transferase reaction of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel roles of holocarboxylase synthetase in gene regulation and intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification and characterization of mitochondrial this compound-dependent carboxylases from native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. rockefeller.edu [rockefeller.edu]

The Inner Workings of Biotin-Dependent Carboxylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-dependent carboxylases are a ubiquitous class of enzymes crucial for the metabolism of fatty acids, amino acids, and carbohydrates.[1] Their catalytic activity, involving the ATP-dependent carboxylation of a this compound prosthetic group followed by the transfer of the carboxyl group to a substrate, is a fundamental process in all domains of life.[1] Deficiencies in these enzymes are linked to serious human diseases, and they are prominent targets for drug discovery in areas such as metabolic syndrome, cancer, and infectious diseases. This technical guide provides an in-depth exploration of the core mechanism of this compound-dependent carboxylases, presenting key quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle and experimental workflows to support advanced research and development.

Introduction: The Central Role of this compound-Dependent Carboxylases

This compound-dependent carboxylases, including key enzymes like acetyl-CoA carboxylase (ACC), propionyl-CoA carboxylase (PCC), pyruvate carboxylase (PC), and 3-methylcrotonyl-CoA carboxylase (MCC), are vital for cellular homeostasis.[1] They catalyze essential carboxylation reactions that represent committed steps in various metabolic pathways.[1] These enzymes are structurally complex, often existing as large, multi-domain or multi-subunit assemblies.[2] The core catalytic machinery universally consists of three functional components: a this compound carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a this compound carboxyl carrier protein (BCCP) domain.[1] The modular nature of these enzymes, with variations in their subunit organization across different organisms, underscores their evolutionary adaptability.

The Core Catalytic Mechanism: A Two-Step Process

The catalytic cycle of this compound-dependent carboxylases is a well-orchestrated, two-step process that occurs at two distinct active sites within the enzyme complex.[1]

Step 1: Carboxylation of the this compound Prosthetic Group

The first half-reaction takes place in the this compound carboxylase (BC) domain.[1] This step involves the ATP-dependent carboxylation of the N1' atom of the this compound molecule, which is covalently attached to a specific lysine residue on the this compound carboxyl carrier protein (BCCP).[1] Bicarbonate (HCO3-) serves as the carboxyl group donor.[1] The reaction proceeds via a carboxyphosphate intermediate, formed from the reaction of ATP and bicarbonate.[3] This activated carboxyl group is then transferred to the this compound cofactor.[3]

Step 2: Transfer of the Carboxyl Group to the Acceptor Substrate

Following its carboxylation, the BCCP domain, acting as a "swinging arm," translocates the carboxythis compound moiety from the BC active site to the carboxyltransferase (CT) active site.[1] In the second half-reaction, the CT domain catalyzes the transfer of the activated carboxyl group from carboxythis compound to the specific acceptor substrate, such as acetyl-CoA, propionyl-CoA, or pyruvate.[1] This regenerates the this compound cofactor and produces the carboxylated product.

Below is a graphical representation of this fundamental two-step catalytic cycle.

Quantitative Analysis of Enzyme Kinetics

The catalytic efficiency and substrate affinity of this compound-dependent carboxylases are critical parameters for understanding their biological roles and for the development of specific inhibitors. The following tables summarize key kinetic constants for several well-characterized enzymes from this family.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (units) | Reference(s) |

| Propionyl-CoA Carboxylase (PCC) | Various | Propionyl-CoA | 0.29 | Not specified | [4] |

| Bicarbonate | 3.0 | Not specified | [4] | ||

| ATP | >3.0 (required conc.) | Not specified | [4] | ||

| Homo sapiens | ATP | 0.08 | Not specified | [5] | |

| Propionyl-CoA | 0.29 | Not specified | [5] | ||

| Bicarbonate | 3.0 | Not specified | [5] | ||

| Pyruvate Carboxylase (PC) | Bacillus thermodenitrificans | Pyruvate | 0.28 ± 0.03 | 24.4 ± 0.74 min-1 | [6] |

| ATP | 0.64 ± 0.06 | 36.0 ± 1.8 min-1 | [6] | ||

| Bicarbonate | 22.1 ± 1.9 | 29.0 ± 0.9 min-1 | [6] | ||

| This compound | 23.2 ± 1.4 | 28.3 ± 0.6 min-1 | [6] | ||

| BCCP | 0.039 ± 0.003 | 60.6 ± 1.7 min-1 | [6] | ||

| Acetyl-CoA Carboxylase (ACC) | Rattus norvegicus (liver) | Acetyl-CoA | 0.4 (unactivated) | Not specified | [7][8] |

| Acetyl-CoA | 0.004 (CoA-activated) | Not specified | [7][8] | ||

| Acyl-CoA Carboxylase (AcCCase) | Thermobifida fusca | Acetyl-CoA | See reference | See reference | [9] |

| Propionyl-CoA | See reference | See reference | [9] | ||

| Butyryl-CoA | See reference | See reference | [9] |

Detailed Experimental Protocols

The study of this compound-dependent carboxylases relies on a variety of biochemical and biophysical techniques. This section provides an overview of key experimental protocols.

Purification of Native this compound-Dependent Carboxylases

The purification of these large, often multi-subunit enzymes in their active form is a critical first step for any detailed characterization. A common strategy takes advantage of the covalently attached this compound prosthetic group for affinity purification.

Protocol: Purification of Native Acetyl-CoA Carboxylase (ACACA) from Mammalian Cells

This protocol describes the purification of endogenous ACACA without the need for exogenous affinity tags.[10]

-

Cell Lysis:

-

Harvest mammalian cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Lyse the cells using sonication on ice.

-

Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cellular debris.

-

-

Streptavidin Affinity Chromatography:

-

Equilibrate a Streptavidin or Strep-Tactin affinity column with lysis buffer.

-

Load the clarified supernatant onto the column. The biotinylated ACACA will bind to the resin.

-

Wash the column extensively with wash buffer (e.g., lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound ACACA from the column using an elution buffer containing a high concentration of free D-biotin (e.g., 2-10 mM) to competitively displace the enzyme from the resin.

-

-

Concentration and Buffer Exchange:

-

Concentrate the eluted protein using an appropriate centrifugal filter device (e.g., 100 kDa molecular weight cutoff).

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

-

Purity Assessment:

-

Analyze the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-ACACA antibody.

-

Enzyme Activity Assays

Enzyme activity can be measured using various methods, often coupled to the consumption of a substrate or the formation of a product. A common method is a spectrophotometric assay.

Protocol: Coupled Spectrophotometric Assay for this compound Carboxylase Activity

This assay measures the ADP produced during the this compound carboxylation reaction by coupling it to the oxidation of NADH.[11]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a cuvette containing:

-

Buffer (e.g., 100 mM HEPES, pH 8.0)

-

ATP

-

MgCl₂

-

Bicarbonate (HCO₃⁻)

-

This compound

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the purified this compound carboxylase enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

-

-

Principle of the Coupled Assay:

-

The this compound carboxylase produces ADP.

-

Pyruvate kinase uses ADP and PEP to produce ATP and pyruvate.

-

Lactate dehydrogenase uses pyruvate and NADH to produce lactate and NAD⁺.

-

The rate of NADH oxidation is directly proportional to the rate of ADP production by the this compound carboxylase.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in catalysis and substrate binding.

Protocol: Site-Directed Mutagenesis of a this compound Carboxylase

This protocol outlines the general steps for introducing a point mutation into the gene encoding a this compound carboxylase.[12]

-

Primer Design:

-

Design a pair of complementary oligonucleotide primers containing the desired mutation. The primers should anneal to the template plasmid DNA containing the gene of interest.

-

-

Polymerase Chain Reaction (PCR):

-

Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

-

Template DNA Digestion:

-

Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). This will selectively digest the parental, non-mutated template DNA, which was isolated from a methylation-proficient E. coli strain.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

-

Selection and Verification:

-

Select for transformed cells (e.g., on antibiotic-containing agar plates).

-

Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

-

Structural Biology and Future Directions

Our understanding of the intricate mechanisms of this compound-dependent carboxylases has been significantly advanced by high-resolution crystal structures of the holoenzymes and their individual domains.[1] These structures have revealed unanticipated architectural features and provided a molecular basis for their catalytic mechanisms.[1] Techniques such as X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are instrumental in elucidating the conformational changes that occur during the catalytic cycle.[2]

Future research will likely focus on:

-

Capturing transient intermediate states of the enzyme during catalysis to provide a more dynamic view of the reaction mechanism.

-

Elucidating the mechanisms of allosteric regulation, which are critical for controlling metabolic flux.

-

Developing highly specific and potent inhibitors for therapeutic applications by targeting the unique structural features of these enzymes.

The continued exploration of the mechanism of this compound-dependent carboxylases will undoubtedly provide further insights into fundamental metabolic processes and open new avenues for therapeutic intervention.

References

- 1. Structure and function of this compound-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample optimizations to enable the structure determination of this compound-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 10. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure of this compound Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Biotin's In-Depth Role in Gene Expression Regulation: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning biotin's function as a key regulator of gene expression. Beyond its classical role as a coenzyme for carboxylases, emerging evidence highlights this compound's intricate involvement in epigenetic modifications and cell signaling cascades that collectively influence a wide array of cellular processes. This document details the core mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways involved.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound exerts its influence on gene expression through several key mechanisms:

-

Covalent Modification of Histones (Histone Biotinylation): this compound can be covalently attached to lysine residues of histones, a post-translational modification known as biotinylation. This process is primarily catalyzed by holocarboxylase synthetase (HCS) .[1][2] Histone biotinylation is considered an epigenetic mark often associated with gene silencing and the maintenance of genomic stability, particularly in repetitive DNA regions and at telomeres.[3][4]

-

Biotinyl-AMP Signaling Pathway: The intermediate in the biotinylation reaction, biotinyl-5'-AMP, functions as a signaling molecule. It is proposed to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP).[5] This, in turn, activates cGMP-dependent protein kinase (PKG), which can modulate gene expression.[5][6]

-

Regulation of Transcription Factor Activity: this compound status influences the activity of critical transcription factors.

-

NF-κB (Nuclear Factor kappa B): this compound deficiency can lead to the nuclear translocation of NF-κB, a key regulator of inflammatory responses and cell survival.[7]

-

Sp1 and Sp3: The nuclear abundance and DNA-binding activity of the ubiquitous transcription factors Sp1 and Sp3 are dependent on this compound levels, affecting the expression of numerous genes.[8]

-

Quantitative Data on this compound-Mediated Gene Expression Changes

The following tables summarize quantitative data from studies investigating the impact of this compound on gene expression and related molecular events.

| Gene/Protein | Experimental System | This compound Condition | Fold Change/Effect | Reference |

| Interferon-gamma (IFN-γ) mRNA | Human Peripheral Blood Mononuclear Cells | Supplementation (8.8 µmol/d for 21d) vs. Before | 4.3-fold increase | [9] |

| Interleukin-1beta (IL-1β) mRNA | Human Peripheral Blood Mononuclear Cells | Supplementation (8.8 µmol/d for 21d) vs. Before | 5.6-fold increase | [9] |

| 3-methylcrotonyl-CoA carboxylase mRNA | Human Peripheral Blood Mononuclear Cells | Supplementation (8.8 µmol/d for 21d) vs. Before | 8.9-fold increase | [9] |

| Interleukin-4 (IL-4) mRNA | Human Peripheral Blood Mononuclear Cells | Supplementation (8.8 µmol/d for 21d) vs. Before | 6.8-fold decrease | [9] |

| Holocarboxylase Synthetase (HCS) mRNA | This compound-deficient rat liver | This compound injection | Return to control levels within 24h | [10] |

| Sp1 and Sp3 DNA-binding activity | Jurkat cells | Supplemented (10 nmol/L) vs. Deficient (0.025 nmol/L) | 76-149% increase | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound-mediated gene regulation.

References

- 1. Epigenetic synergies between this compound and folate in the regulation of pro-inflammatory cytokines and repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]

- 3. Holocarboxylase synthetase is an obligate participant in this compound-mediated regulation of its own expression and of this compound-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound-dependent regulation of gene expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impaired Biotinidase Activity Disrupts Holocarboxylase Synthetase Expression in Late Onset Multiple Carboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. This compound supplementation increases expression of genes encoding interferon-gamma, interleukin-1beta, and 3-methylcrotonyl-CoA carboxylase, and decreases expression of the gene encoding interleukin-4 in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound regulates the genetic expression of holocarboxylase synthetase and mitochondrial carboxylases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Cellular Metabolism: A Technical Guide to Biotin's Natural Sources and Biosynthesis

An in-depth exploration for researchers, scientists, and drug development professionals into the origins and synthesis of biotin, a vital B-vitamin. This guide details its natural abundance, the intricate biochemical pathways of its creation, and the experimental methodologies crucial for its study.

This compound, also known as vitamin B7, is a water-soluble vitamin that plays a critical role as a covalently bound cofactor for carboxylase enzymes. These enzymes are fundamental to a range of metabolic processes, including gluconeogenesis, fatty acid synthesis, and the catabolism of several amino acids.[1] Beyond its well-established role in metabolism, emerging evidence highlights this compound's function in regulating gene expression and cell signaling.[2][3][4] While mammals are incapable of de novo this compound synthesis and must acquire it from dietary sources or gut microbiota, most microorganisms and plants possess the enzymatic machinery for its production.[5] A thorough understanding of this compound's natural distribution and its biosynthetic pathways is paramount for nutritional science, metabolic research, and the development of novel therapeutic agents targeting these pathways in pathogenic organisms.

Natural Abundance of this compound

This compound is ubiquitous in a wide variety of foods, though its concentration can vary significantly.[6] The following table summarizes the this compound content in a range of food sources, standardized to micrograms (µg) per 100 grams to facilitate comparison. Organ meats, eggs, nuts, and certain vegetables are particularly rich sources of this vitamin.[7][8][9][10][11]

| Food Category | Food Item | This compound Content (µ g/100g ) |

| Meats | Beef Liver, cooked | 41.6 |

| Chicken Liver, cooked | 187.2 | |

| Pork Chop, cooked | 4.5 | |

| Hamburger Patty, cooked | 4.5 | |

| Fish & Seafood | Salmon, pink, canned in water | 5.9 |

| Eggs & Dairy | Egg, whole, cooked | 21.4 |

| Egg, yolk, cooked | 27.2 | |

| Cheddar Cheese | 1.4 | |

| Milk, 2% | 0.11 | |

| Yogurt, plain | 0.08 | |

| Nuts & Seeds | Almonds, roasted | 1.5 (per 1/4 cup) |

| Sunflower Seeds, roasted | 2.6 (per 1/4 cup) | |

| Peanuts, roasted | 17.5 | |

| Legumes | Soybeans, whole | 19.3 |

| Vegetables | Sweet Potato, cooked | 2.4 (per 1/2 cup) |

| Mushrooms, cooked | 15.2 | |

| Broccoli, fresh | 0.94 | |

| Spinach, frozen | 0.71 | |

| Fruits | Avocado | 3.2 - 10 |

| Raspberries, fresh | 0.18 | |

| Banana, fresh | 0.13 | |

| Other | Baker's Yeast, dried | >50 |

Note: The this compound content in foods can be influenced by factors such as processing, season, and plant variety.[6]

The Biochemical Blueprint: this compound Biosynthesis

The biosynthesis of this compound is a highly conserved pathway in microorganisms and plants, converting pimeloyl-CoA (or a related pimelate derivative) and L-alanine into this compound through a series of four enzymatic steps.[5]

Key Intermediates and Enzymes:

-

7-keto-8-aminopelargonic acid (KAPA) : The first committed intermediate, synthesized by 7-keto-8-aminopelargonic acid synthase (KAPA synthase or BioF) .

-

7,8-diaminopelargonic acid (DAPA) : Formed from KAPA through the action of 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase or BioA) .

-

Dethiothis compound (DTB) : Synthesized from DAPA by dethiothis compound synthase (DTB synthase or BioD) .

-

This compound : The final product, generated from DTB by the insertion of a sulfur atom, a reaction catalyzed by This compound synthase (BioB) .

While the core pathway from KAPA to this compound is largely conserved, the initial steps leading to the synthesis of the pimelate moiety can differ between organisms. For instance, Escherichia coli utilizes a modified fatty acid synthesis pathway involving the enzymes BioC and BioH, whereas Bacillus subtilis is thought to employ an oxidative cleavage of long-chain fatty acids.

In plants, such as Arabidopsis thaliana, the this compound biosynthesis pathway exhibits a unique subcellular compartmentalization. The initial step, the formation of KAPA, occurs in the cytosol, while the final conversion of dethiothis compound to this compound takes place in the mitochondria.[12]

Visualizing the Pathway:

This compound's Influence on Cellular Signaling and Gene Expression

Beyond its metabolic functions, this compound actively participates in cellular signaling and the regulation of gene expression. This regulatory role is multifaceted and involves several key mechanisms:

-

Histone Biotinylation : this compound can be covalently attached to histones, a post-translational modification that can influence chromatin structure and gene silencing.

-

Regulation of Transcription Factors : this compound levels can modulate the activity of critical transcription factors such as NF-κB, which is involved in inflammatory responses.[2]

-

Biotinyl-AMP Signaling : The intermediate in the biotinylation reaction, biotinyl-5'-AMP, can function as a signaling molecule, potentially activating soluble guanylate cyclase (sGC) and influencing cGMP-dependent signaling pathways.[3]

These regulatory actions of this compound impact a wide range of cellular processes, including cell proliferation and immune responses.

Visualizing this compound-Mediated Signaling:

Experimental Methodologies

A robust understanding of this compound biosynthesis and its roles in cellular processes relies on precise and reproducible experimental protocols. The following sections detail methodologies for the quantification of this compound and for assaying the activity of the key enzymes in its biosynthetic pathway.

This compound Quantification in Biological Samples

A common and sensitive method for this compound quantification is High-Performance Liquid Chromatography (HPLC) coupled with avidin binding assays.

Protocol: HPLC with Avidin Binding for this compound Quantification

-

Sample Preparation :

-

Chromatographic Separation :

-

Quantification :

-

The eluate fractions corresponding to this compound are collected.

-

An avidin-binding assay is then performed on these fractions. This can involve a competitive ELISA format where the this compound in the sample competes with a known amount of labeled this compound for binding to avidin.

-

A standard curve is generated using known concentrations of this compound to quantify the amount in the sample.

-

Enzyme Assays for the this compound Biosynthesis Pathway

1. 7-keto-8-aminopelargonic acid (KAPA) synthase (BioF) Assay

-

Principle : This assay measures the PLP-dependent condensation of L-alanine and pimeloyl-CoA to form KAPA.

-

Protocol Outline :

-

The reaction mixture contains purified BioF enzyme, L-alanine, pimeloyl-CoA, and pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., Tris-HCl).[16][17]

-

The reaction is incubated at an optimal temperature (e.g., 37°C).

-

The reaction can be monitored by following the disappearance of pimeloyl-CoA or the appearance of KAPA using HPLC.

-

2. 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA) Assay

-

Principle : This assay measures the conversion of KAPA to DAPA. A common method involves the derivatization of the product, DAPA, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to form a fluorescent adduct.[18][19][20]

-

Protocol Outline :

-

The enzymatic reaction is set up in a microplate with BioA, KAPA, and the amino donor (e.g., S-adenosylmethionine) in a suitable buffer.[18]

-

The reaction is incubated and then stopped.

-

The OPA/2ME derivatization reagent is added, and after a short incubation at room temperature, the fluorescence is measured using a microplate reader.[18][20]

-

3. Dethiothis compound synthase (BioD) Assay

-

Principle : This assay measures the ATP-dependent formation of dethiothis compound from DAPA and CO2 (in the form of bicarbonate).[21][22]

-

Protocol Outline :

-

The reaction mixture includes purified BioD, DAPA, ATP, MgCl2, and sodium bicarbonate in a suitable buffer.

-

The reaction is incubated at an optimal temperature.

-

The formation of dethiothis compound can be monitored by HPLC.

-

4. This compound synthase (BioB) Assay

-

Principle : This assay measures the insertion of a sulfur atom into dethiothis compound to form this compound. This is a complex reaction requiring a source of sulfur and a reducing system.

-

Protocol Outline :

-

The assay is performed under anaerobic conditions.

-

The reaction mixture contains purified BioB, dethiothis compound, S-adenosyl-L-methionine (SAM), a sulfur source (e.g., cysteine), and a reducing system (e.g., flavodoxin, ferredoxin-NADP+ reductase, and NADPH).

-

The formation of this compound is detected and quantified by HPLC or a microbiological assay.

-

Experimental Workflow for this compound Metabolic Analysis

A comprehensive analysis of this compound metabolism involves a multi-step workflow, from sample collection to data analysis.

This guide provides a foundational understanding of the natural sources and biosynthesis of this compound, along with the necessary experimental frameworks to investigate its multifaceted roles in biology. As research continues to unveil the intricate connections between this compound, metabolism, and gene regulation, these methodologies will be instrumental in advancing our knowledge and developing novel therapeutic interventions.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound-dependent regulation of gene expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of gene expression by this compound (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. feedtables.com [feedtables.com]

- 7. plaza.umin.ac.jp [plaza.umin.ac.jp]

- 8. The Top 10 this compound-Rich Foods [healthline.com]

- 9. kinfertility.com.au [kinfertility.com.au]

- 10. 12 this compound-Rich Foods to Add to Your Diet, According to Experts [prevention.com]

- 11. 9 this compound-rich foods to add to your diet [medicalnewstoday.com]

- 12. This compound synthesis in plants. The first committed step of the pathway is catalyzed by a cytosolic 7-keto-8-aminopelargonic acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gardeningplaces.com [gardeningplaces.com]

- 14. Quantification of this compound in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Purification and X-ray crystallographic analysis of 7-keto-8-aminopelargonic acid (KAPA) synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 22. Dethiothis compound synthase - Wikipedia [en.wikipedia.org]

The Unrivaled Affinity of Streptavidin and Biotin: A Comprehensive Technical Guide

For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction stands as a cornerstone of modern biotechnology and molecular biology. This technical guide provides an in-depth exploration of the remarkably strong and specific non-covalent bond between streptavidin and biotin, offering a detailed overview of its binding affinity, thermodynamics, and practical applications. The information presented herein is intended to serve as a valuable resource for designing and executing robust and sensitive assays, purification strategies, and diagnostic tools.

The interaction between the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, and the small vitamin this compound (Vitamin H) is one of the strongest non-covalent interactions known in nature.[1] This exceptionally high affinity, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range, forms the basis of a versatile and widely used technology in various scientific disciplines.[1][2] The bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it a highly stable and reliable tool.[2]

Quantitative Analysis of Binding Affinity

The strength of the streptavidin-biotin interaction is quantified by its equilibrium and kinetic rate constants. The dissociation constant (Kd), a measure of the tendency of the complex to separate, is exceptionally low, typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This indicates a very low rate of dissociation once the complex is formed. The association rate constant (ka or kon), which describes the rate at which streptavidin and this compound bind, is very high, while the dissociation rate constant (kd or koff), the rate at which the complex falls apart, is extremely low.

The thermodynamic parameters of the interaction reveal the driving forces behind this extraordinary affinity. The binding process is characterized by a significant negative enthalpy change (ΔH), indicating that it is an exothermic and energetically favorable process.[3] The change in entropy (ΔS) and heat capacity (ΔCp) also contribute to the overall stability of the complex.

Below is a summary of the key quantitative data for the streptavidin-biotin interaction.

| Parameter | Value | Notes |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | One of the strongest non-covalent interactions known.[1][2] |

| Association Rate Constant (ka) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Varies depending on the specific streptavidin variant and experimental conditions.[4][5] |

| Dissociation Rate Constant (kd) | 2.4 x 10⁻⁶ s⁻¹ | For underivatized streptavidin.[6] |

| Enthalpy Change (ΔH) | -23 kcal/mol | Indicates an exothermic and favorable binding event.[3] |

| Heat Capacity Change (ΔCp) | -459.9 cal/mol·K | Highlights the involvement of polar solvation in the interaction.[7][8] |

Experimental Protocols for Characterizing the Interaction

Several biophysical techniques are employed to measure and characterize the streptavidin-biotin interaction. The following sections provide detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.

Methodology:

-

Sample Preparation:

-

ITC Experiment:

-

Load the streptavidin solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).[9]

-

Perform a series of injections of the this compound solution into the streptavidin solution, typically 5 µL aliquots at 200-second intervals, while stirring at 75 rpm.[9]

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in this case, this compound or a biotinylated molecule) to a ligand (streptavidin) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd).

Methodology:

-

Sensor Chip Preparation:

-

SPR Experiment:

-

Equilibrate the sensor surface with running buffer (e.g., PBS).

-

Inject a solution of the biotinylated analyte over the sensor surface at a specific flow rate (e.g., 60 µL/min) and for a defined period to monitor the association phase.[10][11]

-

Switch back to the running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface using a suitable regeneration solution (e.g., 20 mM NaOH) to remove the bound analyte.[10][11]

-

Repeat the process with different concentrations of the analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to extract the ka and kd values.

-

The Kd is then calculated as the ratio of kd to ka.

-

Applications and Experimental Workflows

The exceptional properties of the streptavidin-biotin interaction have led to its widespread use in a multitude of applications, including immunoassays, immunohistochemistry, protein purification, and cell sorting.

Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)

In a sandwich ELISA, the streptavidin-biotin system is often used for signal amplification, leading to a highly sensitive assay.

Experimental Workflow:

-

Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.

-

Blocking: The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.

-

Sample Incubation: The sample containing the antigen is added to the well, and the antigen binds to the capture antibody.

-

Detection Antibody Incubation: A biotinylated detection antibody, which also recognizes the antigen at a different epitope, is added.

-

Streptavidin-Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal that is proportional to the amount of antigen in the sample.

Sandwich ELISA workflow with streptavidin-biotin detection.

Protein Purification using Streptavidin-Coated Beads

The high affinity of the streptavidin-biotin interaction makes it an excellent tool for the purification of biotinylated proteins or their interacting partners.

Experimental Workflow:

-

Biotinylation of Bait Protein: The "bait" protein of interest is biotinylated in vitro or in vivo.

-

Cell Lysis: Cells expressing the biotinylated bait protein and its potential interacting partners ("prey") are lysed.

-

Incubation with Streptavidin Beads: The cell lysate is incubated with streptavidin-coated beads (e.g., agarose or magnetic beads). The biotinylated bait protein, along with any bound prey proteins, will bind to the beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads. Due to the strength of the interaction, this often requires harsh denaturing conditions.

Protein purification workflow using streptavidin-biotin affinity.

Conclusion

The streptavidin-biotin interaction remains an indispensable tool in the life sciences. Its unparalleled affinity, specificity, and stability have enabled the development of a vast array of powerful techniques. A thorough understanding of the quantitative aspects of this interaction and the experimental methodologies for its characterization is crucial for leveraging its full potential in research, diagnostics, and drug development. This guide provides a foundational understanding to aid scientists in the effective application of this remarkable molecular partnership.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. goldbio.com [goldbio.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. rockefeller.edu [rockefeller.edu]

- 7. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]

- 8. BestProtocols: IHC Frozen Tissue—Indirect Method (this compound) | Thermo Fisher Scientific - US [thermofisher.com]

- 9. aimspress.com [aimspress.com]

- 10. biosensingusa.com [biosensingusa.com]

- 11. biosensingusa.com [biosensingusa.com]

The Unyielding Embrace: A Technical Guide to the Structural Basis of the Avidin-Biotin Complex